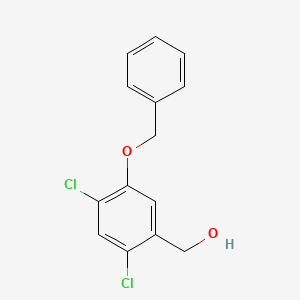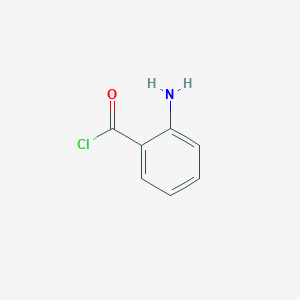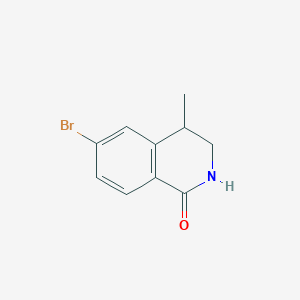
trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine is a chemical compound that belongs to the piperidine family Piperidines are a class of heterocyclic organic compounds that contain a six-membered ring with one nitrogen atom This specific compound is characterized by the presence of an acetoxy group at the 4-position and a methyl group at the 3-position on the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, acetic anhydride, and methyl iodide.
Acetylation: The piperidine ring is acetylated at the 4-position using acetic anhydride in the presence of a catalyst such as pyridine. This reaction forms the acetoxy group.
Methylation: The 3-position of the piperidine ring is then methylated using methyl iodide in the presence of a base such as sodium hydride. This introduces the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted piperidines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The methyl group can influence the compound’s binding affinity and selectivity for its targets. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-4-hydroxy-3-methyl piperidine: Similar structure but with a hydroxyl group instead of an acetoxy group.
Trans-4-acetoxy-3-ethyl piperidine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Trans-4-(Rs)-acetoxy-3-(rs)-methyl piperidine is unique due to the specific combination of the acetoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
373603-72-6 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
[(3R,4R)-3-methylpiperidin-4-yl] acetate |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-4-3-8(6)11-7(2)10/h6,8-9H,3-5H2,1-2H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
GYYVIFFHOIMLGC-HTRCEHHLSA-N |
Isomerische SMILES |
C[C@@H]1CNCC[C@H]1OC(=O)C |
Kanonische SMILES |
CC1CNCCC1OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)



![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
